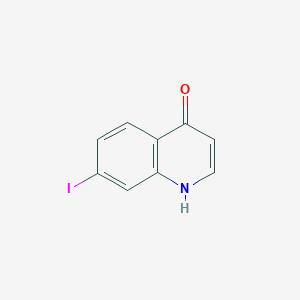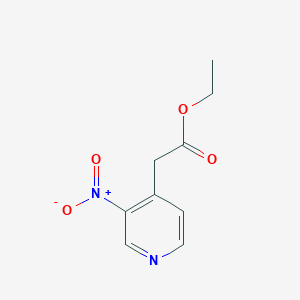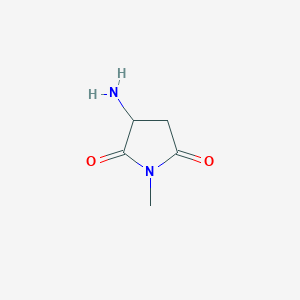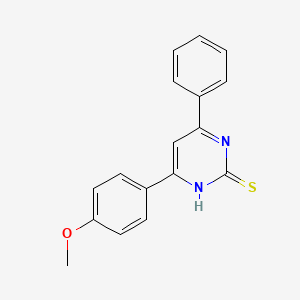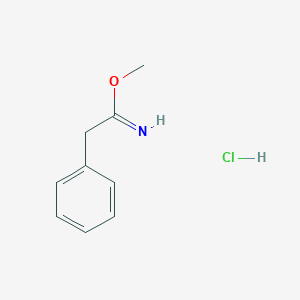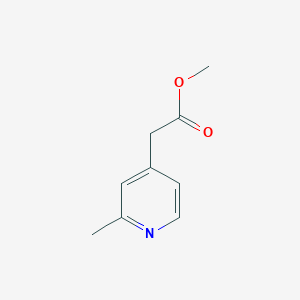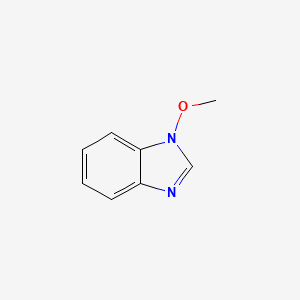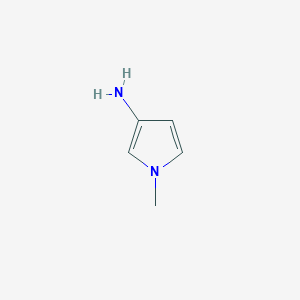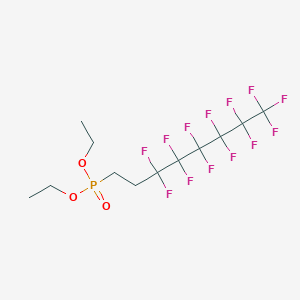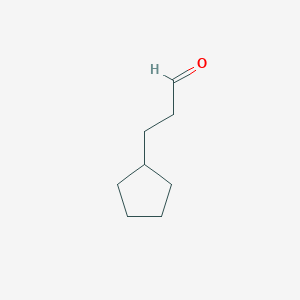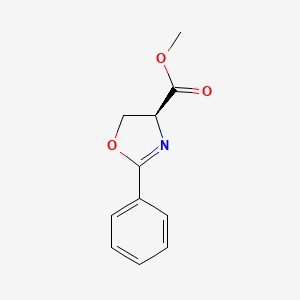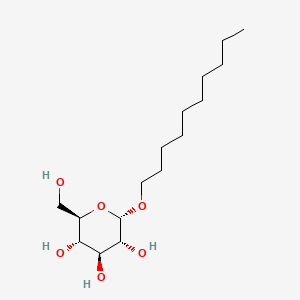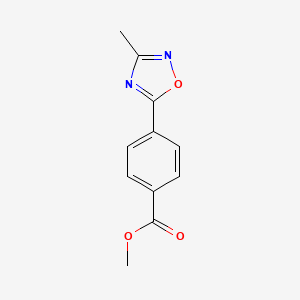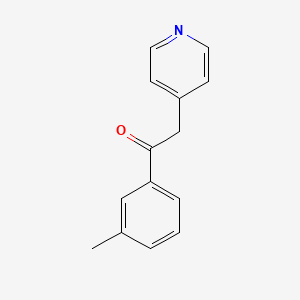
2-Pyridin-4-YL-1-M-tolyl-ethanone
説明
2-Pyridin-4-YL-1-M-tolyl-ethanone, also known as PYMT, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid that has a low boiling point, making it suitable for a variety of laboratory experiments. PYMT is a common reagent in organic synthesis and is used in a variety of reactions, including the synthesis of drugs, vitamins, and other compounds. It is also used in the synthesis of polymers and other materials.
科学的研究の応用
Experimental and Theoretical Studies
Experimental and theoretical investigations of compounds similar to 2-Pyridin-4-YL-1-M-tolyl-ethanone, such as 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, reveal their structural, vibrational, and electronic properties through IR, NMR, UV spectra, X-ray diffraction, and DFT studies. Such research underscores the compound's potential in material science and pharmacology, due to its detailed electronic and structural characterization (Ataol & Ekici, 2014).
Catalytic Behavior and Synthesis
Research into the synthesis and catalytic behavior of iron and cobalt complexes with ligands similar to 2-Pyridin-4-YL-1-M-tolyl-ethanone demonstrates the compound's potential in catalyzing ethylene reactivity. These studies highlight the importance of such compounds in developing new catalysts for industrial applications (Sun et al., 2007).
Polymer Chemistry Applications
In polymer chemistry, 2-(Pyridin-2-yl)ethanol, closely related to the target compound, serves as a protecting group for carboxylic acids, showcasing the compound's utility in synthesizing and modifying polymers. This application is significant in the development of new materials with specific functionalities (Elladiou & Patrickios, 2012).
Corrosion Inhibition
The study of Schiff bases, which can be structurally related to 2-Pyridin-4-YL-1-M-tolyl-ethanone, as corrosion inhibitors for carbon steel in acidic environments, underscores the compound's potential in corrosion protection. This research provides insights into developing new, more effective corrosion inhibitors for industrial applications (Hegazy et al., 2012).
Antimicrobial Activity
The synthesis of compounds structurally akin to 2-Pyridin-4-YL-1-M-tolyl-ethanone and their evaluation for antimicrobial activity offer potential applications in developing new antimicrobial agents. Such research contributes to the ongoing search for effective treatments against resistant microbial strains (Salimon et al., 2011).
特性
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTOFRKFEYTCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463371 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-YL-1-M-tolyl-ethanone | |
CAS RN |
216529-53-2 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)
